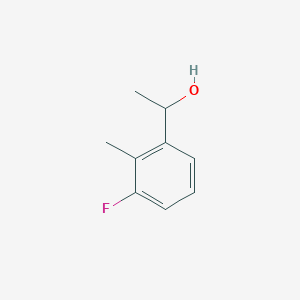
1-(3-Fluoro-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methylphenyl)ethanol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3-fluoro-2-methylbenzene with ethyl magnesium bromide followed by hydrolysis.
Reduction of Ketones: Reducing 3-fluoro-2-methylacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.
Chemical Reactions Analysis
1-(3-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to 1-(3-fluoro-2-methylphenyl)ethanal using oxidizing agents like chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert it to 1-(3-fluoro-2-methylphenyl)ethane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, dichloromethane solvent, room temperature.
Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.
Substitution: Halogenating agents like bromine, FeBr3 catalyst, room temperature.
Major Products Formed:
Oxidation: 1-(3-fluoro-2-methylphenyl)ethanal.
Reduction: 1-(3-fluoro-2-methylphenyl)ethane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)ethanol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(3-Fluoro-2-methylphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 1-(2-fluorophenyl)ethanol and 1-(3-fluorophenyl)ethanol. the presence of the methyl group at the 2-position makes it unique, affecting its reactivity and biological activity. These differences can be exploited in various applications, making it a valuable compound in research and industry.
List of Similar Compounds
1-(2-fluorophenyl)ethanol
1-(3-fluorophenyl)ethanol
1-(4-fluorophenyl)ethanol
1-(2-methylphenyl)ethanol
1-(3-methylphenyl)ethanol
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various purposes.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJKRWSRPTIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
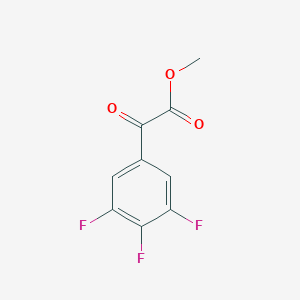
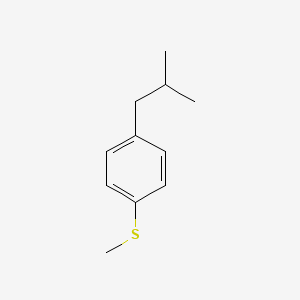
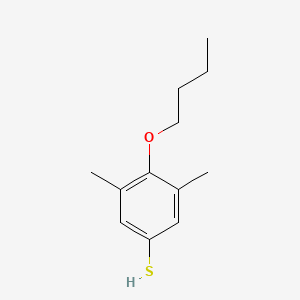
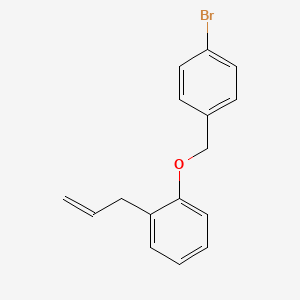
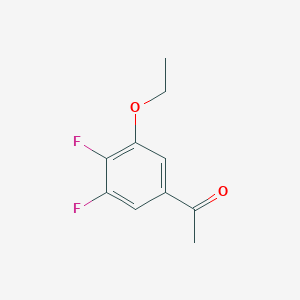
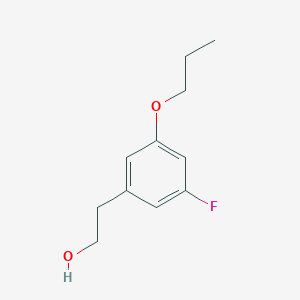
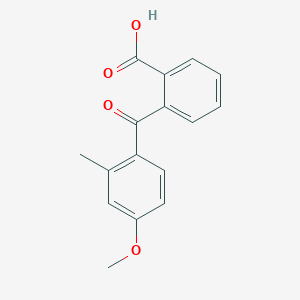
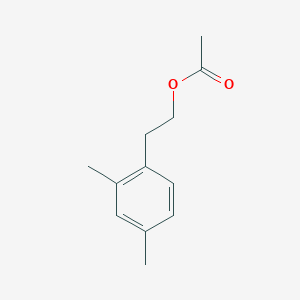
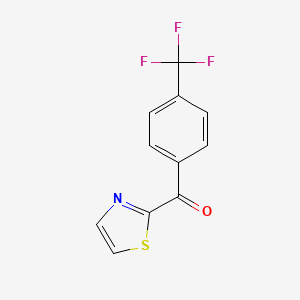
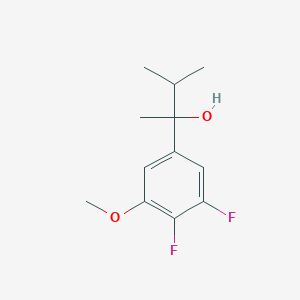

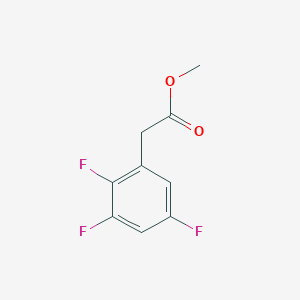
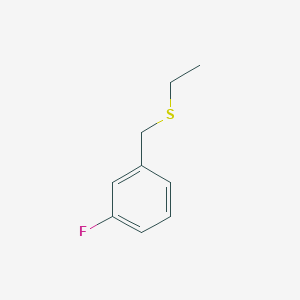
![1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999601.png)
